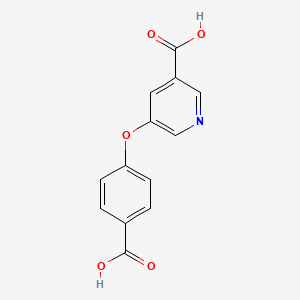
5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxyphenoxy)nicotinic acid is an organic compound with the molecular formula C13H9NO5. It features a nicotinic acid moiety linked to a carboxyphenoxy group, making it a versatile ligand in coordination chemistry . This compound is known for its structural flexibility and ability to form various coordination polymers .
准备方法
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)nicotinic acid can be synthesized through hydrothermal methods. A typical synthesis involves mixing the compound with distilled water in a Teflon-lined autoclave and heating it under autogenous pressure at 413 K for several days . After cooling, the product is collected by filtration and washed with distilled water .
Industrial Production Methods:
化学反应分析
Types of Reactions: 5-(4-Carboxyphenoxy)nicotinic acid undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can participate in oxidation, reduction, and substitution reactions due to its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyphenoxy group.
Major Products: The major products formed from these reactions are often coordination polymers with metals like cobalt, manganese, nickel, and zinc .
科学研究应用
5-(4-Carboxyphenoxy)nicotinic acid has a wide range of applications in scientific research:
Biology: Its coordination compounds are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of luminescent materials and sensors.
作用机制
The mechanism of action of 5-(4-Carboxyphenoxy)nicotinic acid primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis, sensing, and material science . The molecular targets and pathways involved depend on the specific metal ions and the structure of the resulting coordination polymers.
相似化合物的比较
- 5-(4’-Carboxyphenyl)nicotinic acid
- 5-(4’-Carboxyphenoxy)benzoic acid
Comparison: 5-(4-Carboxyphenoxy)nicotinic acid is unique due to its combination of three distinct functional groups: carboxyl, pyridyl, and ether. This trifunctional nature allows it to form a wide variety of coordination polymers with different structural types, making it more versatile compared to similar compounds .
属性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC 名称 |
5-(4-carboxyphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-1-3-10(4-2-8)19-11-5-9(13(17)18)6-14-7-11/h1-7H,(H,15,16)(H,17,18) |
InChI 键 |
RJQYMBZVURNGFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CN=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


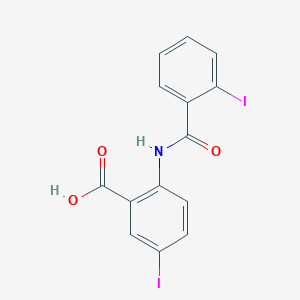
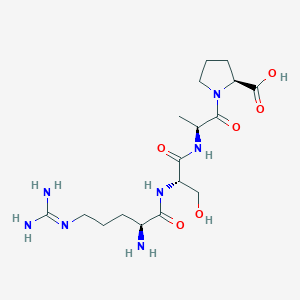

![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
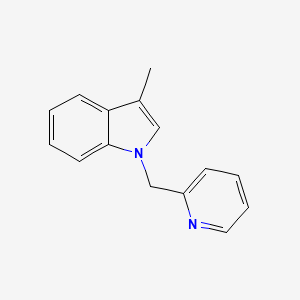
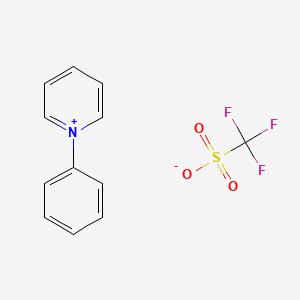
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
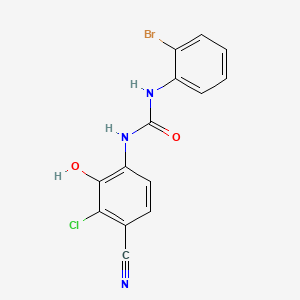
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
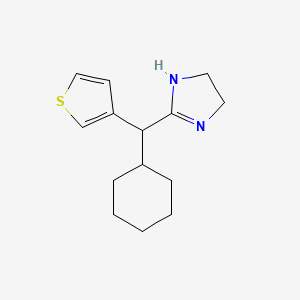
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
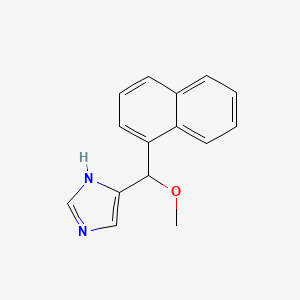
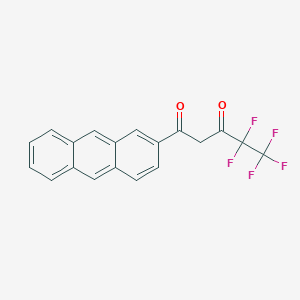
![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
